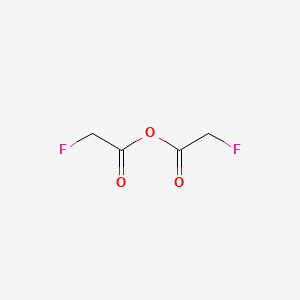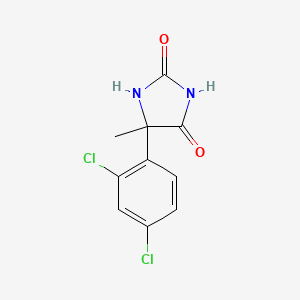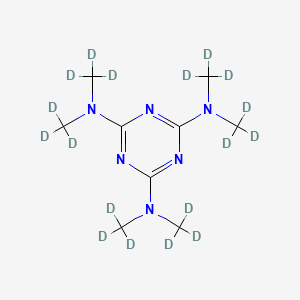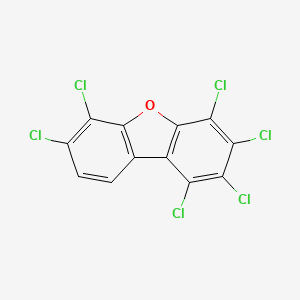
Fluoroacetic anhydride
Overview
Description
Fluoroacetic anhydride is an organic compound with the molecular formula C4H4F2O3. It is a derivative of acetic anhydride where two hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Fluoroacetic anhydride can be synthesized through several methods. One common method involves the dehydration of fluoroacetic acid using phosphorus pentoxide. Another method includes the reaction of fluoroacetyl chloride with sodium fluoride. Industrial production methods often involve the use of advanced dehydration techniques and the handling of hazardous reagents under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Fluoroacetic anhydride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce fluoroacetic acid.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form fluoroacetic acid.
Common reagents used in these reactions include phosphorus pentoxide for dehydration, sodium fluoride for substitution, and various oxidizing and reducing agents. The major products formed from these reactions are typically fluoroacetic acid and its derivatives.
Scientific Research Applications
Fluoroacetic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluoroacetyl derivatives.
Biology: It is used in the study of enzyme inhibition and metabolic pathways involving fluorinated compounds.
Medicine: Research into its potential use in drug development, particularly for compounds that require fluorination.
Industry: It is used in the production of various fluorinated chemicals and materials.
Mechanism of Action
The mechanism of action of fluoroacetic anhydride involves its reactivity with nucleophiles. It can acylate nucleophilic sites on molecules, leading to the formation of fluoroacetyl derivatives. This reactivity is due to the electron-withdrawing effect of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Fluoroacetic anhydride can be compared with other similar compounds such as:
Trithis compound: This compound has three fluorine atoms instead of two and is more reactive due to the increased electron-withdrawing effect.
Chloroacetic anhydride: This compound has chlorine atoms instead of fluorine, which makes it less reactive compared to this compound.
Acetic anhydride: The non-fluorinated version, which is less reactive and commonly used in acetylation reactions.
This compound is unique due to its specific reactivity profile and the presence of fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated and chlorinated counterparts.
Properties
IUPAC Name |
(2-fluoroacetyl) 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYGDXCCNXESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961100 | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-33-0 | |
| Record name | Acetic acid, 2-fluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Fluoroacetic anhydride in organic synthesis?
A1: this compound serves as a versatile reagent for introducing fluorine atoms into organic molecules. [, , ] It finds particular use in synthesizing:
- Fluoroketenes: this compound can be pyrolyzed to generate fluoroketene, a highly reactive intermediate for synthesizing various fluorine-containing compounds. []
- Fluoromethyl ketones: These compounds, important in studying enzyme activity, are synthesized by reacting this compound with protected amino acids via the Dakin-West procedure. []
- Diarylseleniumbis(trifluoroacetates) and Chloro-(trifluoroacetates): this compound reacts with diarylselenoxides to produce these compounds, which have potential applications in materials science. []
Q2: Are there any analytical challenges associated with using this compound in derivatization reactions for gas chromatography-mass spectrometry (GC/MS)?
A3: Yes, particularly when analyzing compounds like ephedrine for methamphetamine presence. [] this compound, specifically heptafluorobutyric anhydride (HFBA), can lead to multiple derivative formations from ephedrine, some mimicking the GC/MS profile of methamphetamine. This necessitates careful analysis, potentially using full-scan CI GC/MS with HFBA derivatives or lower GC injector temperatures with alternative derivatizing agents like carbethoxyhexafluorobutyryl chloride (CB). Contamination of HFBA with other anhydrides like pentafluoropropionic anhydride and trithis compound further complicates analysis due to additional derivative formation.
Q3: Beyond its role in synthetic applications, has this compound been explored for any potential therapeutic applications?
A4: While this compound itself is not directly mentioned in therapeutic contexts within these papers, derivatives synthesized using it show promise. For instance, certain fluorine heterocyclic systems derived from sulfa drugs using this compound demonstrate potential as photochemical probe agents for inhibiting Vitiligo disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















